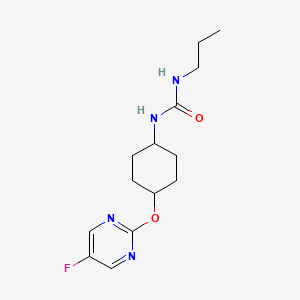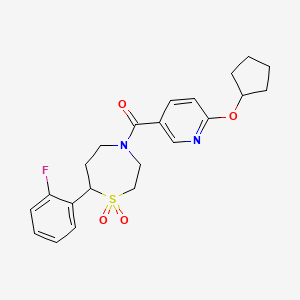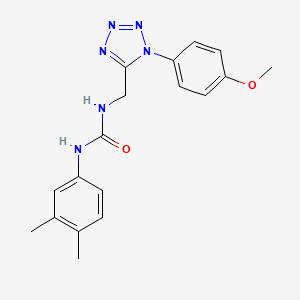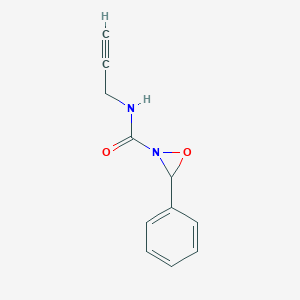![molecular formula C6H14ClNO B2559251 [3-(Methylamino)cyclobutyl]methanol;hydrochloride CAS No. 2413896-28-1](/img/structure/B2559251.png)
[3-(Methylamino)cyclobutyl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(Methylamino)cyclobutyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2413896-28-1 . It has a molecular weight of 151.64 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13NO.ClH/c1-7-6-2-5(3-6)4-8;/h5-8H,2-4H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[3-(Methylamino)cyclobutyl]methanol;hydrochloride” is an oil at room temperature . It has a molecular weight of 151.64 .科学的研究の応用
Chemical Fixation and Protein Preservation
One study explored the use of methanol in chemical fixation solutions, such as methacarn (methanol-Carnoy), to preserve tissue samples for microscopy. Methanol was found to increase the shrinkage temperature of collagen more than ethanol, suggesting its utility in enhancing tissue sample preservation without shrinkage, especially useful in paraffin embedding processes. This indicates methanol's role in stabilizing helical protein structures in tissues, which is critical for accurate histological analysis (Puchtler et al., 1970).
Analytical Chemistry and Chemical Synthesis
Another application includes the development of rapid procedures for preparing fatty acid methyl esters (FAMEs) for gas chromatography analysis. This involves the methanolysis of fats and oils, where methanol's role is pivotal in esterifying fatty acids to form FAMEs, a process crucial for the analysis of lipid content in various substances. The development of a reliable and rapid procedure using methanol underlines its importance in analytical chemistry and biofuel production (Bannon et al., 1982).
Environmental Science and Energy Production
Research into methanol's role in hydrogen production from methanol thermochemical conversion highlights its potential in sustainable energy solutions. Methanol serves as a liquid hydrogen carrier that can produce high-purity hydrogen, a clean fuel alternative. The study focuses on different methanol reforming processes, including steam reforming and partial oxidation, emphasizing the development of copper-based catalysts and novel reactor technologies for efficient hydrogen production (García et al., 2021).
Toxicology and Public Health
An investigation into defining a tolerable concentration of methanol in alcoholic drinks examines methanol's toxicity and establishes guidelines to prevent methanol poisoning from illicit alcoholic beverages. This study contributes significantly to public health by providing a scientific basis for regulatory standards concerning methanol content in consumable alcohol, emphasizing the importance of monitoring and regulating methanol levels to avoid adverse health effects (Paine & Dayan, 2001).
Catalysis and Industrial Applications
The review on methanol reforming using Cu-based catalysts discusses methanol's use in producing hydrogen for fuel cells. It covers the kinetics and mechanisms of methanol reforming reactions, highlighting the importance of selecting appropriate catalysts for improving efficiency and selectivity in hydrogen production. This research underscores methanol's role in the advancement of clean energy technologies and its potential in catalysis and industrial chemical processes (Yong et al., 2013).
Safety and Hazards
特性
IUPAC Name |
[3-(methylamino)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-5(3-6)4-8;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIQLITVGWMCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylamino)cyclobutyl]methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)


![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)




![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)



